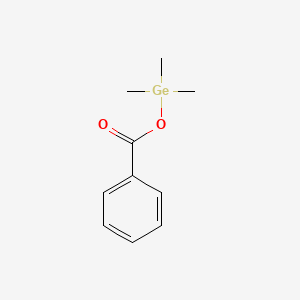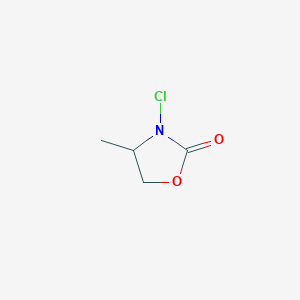
3-Chloro-4-methyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone family. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms, with a chlorine atom and a methyl group attached to the ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-2-amino-2-methylpropanol with phosgene or triphosgene under controlled conditions. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced catalysts and optimized reaction parameters further improves the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone N-oxides.
Reduction Reactions: Reduction of the oxazolidinone ring can yield amino alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Various substituted oxazolidinones.
Oxidation Reactions: Oxazolidinone N-oxides.
Reduction Reactions: Amino alcohols.
Applications De Recherche Scientifique
3-Chloro-4-methyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial protein synthesis.
Medicine: Explored for its potential use in the development of new antibiotics, particularly against drug-resistant bacterial strains.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound binds to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, making it an effective antibacterial agent. The compound’s unique structure allows it to evade common resistance mechanisms, enhancing its efficacy against resistant strains.
Comparaison Avec Des Composés Similaires
3-Chloro-4-methyl-1,3-oxazolidin-2-one can be compared with other oxazolidinones, such as linezolid and tedizolid:
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria. It shares a similar mechanism of action but differs in its chemical structure and spectrum of activity.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity compared to linezolid. It also exhibits a similar mechanism of action but has improved pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new antimicrobial agents. Continued research on this compound and its derivatives will likely yield further insights into its mechanisms of action and broaden its range of applications.
Propriétés
Numéro CAS |
33744-01-3 |
|---|---|
Formule moléculaire |
C4H6ClNO2 |
Poids moléculaire |
135.55 g/mol |
Nom IUPAC |
3-chloro-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6ClNO2/c1-3-2-8-4(7)6(3)5/h3H,2H2,1H3 |
Clé InChI |
CMWSYRGMMHZGJT-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(=O)N1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
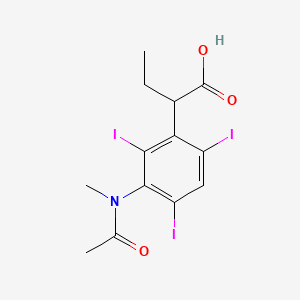
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
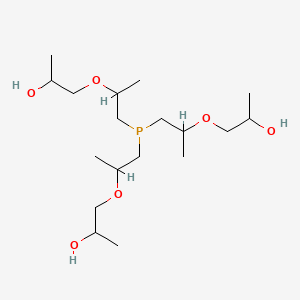

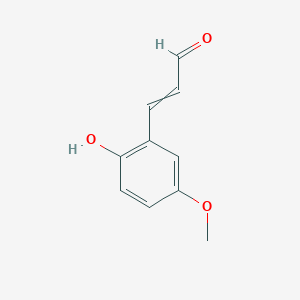
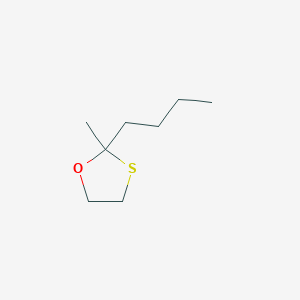
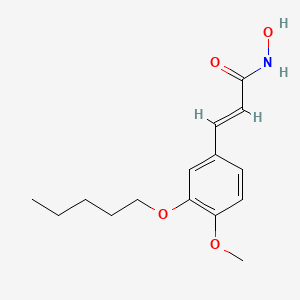
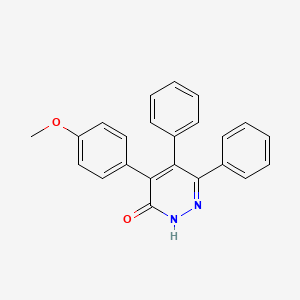
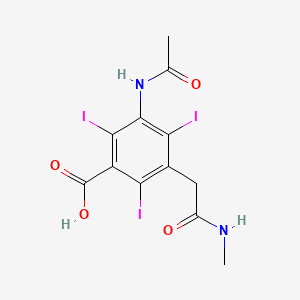

![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)

